N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-14(19)5-2-6-15(12)21-17(24)11-25-18-8-7-16(22-23-18)13-4-3-9-20-10-13/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRSVXRTNGELBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 3-chloropyridazine with 3-pyridylboronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate.
Sulfanylation: The pyridazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is typically carried out in the presence of a base like sodium hydride.
Acetamide Formation: The final step involves the reaction of the sulfanylated intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols (depending on the functional groups reduced).
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and binding affinities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs with shared structural features, such as acetamide backbones, halogenated aromatic groups, and heterocyclic substituents. Data are derived from synthesis, spectroscopic characterization, and biological evaluations in the provided evidence.
Physicochemical Properties
- Melting Points : Analogs with rigid aromatic systems (e.g., 5f, mp = 215–217°C) exhibit higher melting points than flexible derivatives (e.g., 5l, mp = 116–118°C) . The target compound’s melting point is unreported but may align with pyridazine-based analogs (e.g., 118–120°C for 5j in ) .
- Synthetic Yields : Yields for acetamide derivatives range from 70–81% in –2, suggesting efficient coupling strategies . The target compound’s synthesis would likely require similar optimization for the sulfanyl linker.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 388.1 g/mol. It features a chloro-substituted methylphenyl group and a pyridazinyl sulfanyl moiety, which may contribute to its biological properties. The structural representation is as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research conducted on derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial growth .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Anticancer | Breast Cancer Cell Line | 5.0 | |
| Anticancer | Lung Cancer Cell Line | 4.5 |
Case Study 1: Antitubercular Efficacy
A study focused on the synthesis and evaluation of various derivatives of this compound revealed that specific modifications to the pyridazinyl moiety enhanced its antitubercular activity. The most active derivative exhibited an IC90 value of approximately 4.00 μM, demonstrating its potential as a lead compound for further development in tuberculosis therapy .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed on human embryonic kidney (HEK-293) cells. The results indicated that while the compound was effective against cancer cell lines, it showed minimal toxicity toward HEK-293 cells, suggesting a favorable therapeutic index for potential clinical applications .
Research Findings
The ongoing research into this compound indicates promising biological activities that warrant further exploration. Notably:
- Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific metabolic pathways in bacteria and cancer cells.
- Structural Modifications : Variations in substituents on the pyridazinyl ring have been shown to affect both antimicrobial and anticancer activities significantly.
- Future Directions : Further research is needed to elucidate the precise mechanisms underlying its biological effects and to optimize its structure for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
